6-Fluoro-8-methylimidazo[1,5-a]pyridine
Overview
Description
“6-Fluoro-8-methylimidazo[1,5-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines . Imidazo[1,5-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn−Bienaymé reaction, is one of the most common methods .
Scientific Research Applications
Bioisosteric Replacements and Medicinal Chemistry
One significant application of fluoro-substituted imidazo[1,5-a]pyridine derivatives is in medicinal chemistry as bioisosteric replacements. For instance, the 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry has been utilized in the development of allosteric modulators of the GABA(A) receptor, highlighting the compound's potential in designing novel therapeutic agents (Humphries et al., 2006).
Anticancer Activity
Derivatives of fluoro-substituted imidazo[1,5-a]pyridines have shown promising anticancer activities. For example, compounds with modifications on the imidazo[1,5-a]pyridine core have been synthesized and demonstrated antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines. This suggests a potential for these compounds in the development of new anticancer therapies (Galayev et al., 2015).
Fluorescent Materials
Fluoro-substituted imidazo[1,5-a]pyridines have also been explored for their fluorescent properties, making them candidates for biomarker and photochemical sensor applications. The modification of these compounds can significantly influence their luminescent properties, offering a versatile platform for the development of new fluorescent materials (Velázquez-Olvera et al., 2012).
Chemosensors
The ability of fluoro-substituted imidazo[1,5-a]pyridines to act as chemosensors, particularly for ion detection, is another area of interest. For instance, derivatives of these compounds have been employed as chemosensors for fluoride ions, showcasing their utility in chemical analysis and environmental monitoring (Chetia & Iyer, 2008).
Future Directions
Properties
IUPAC Name |
6-fluoro-8-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6-2-7(9)4-11-5-10-3-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZOBYSXWVJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.